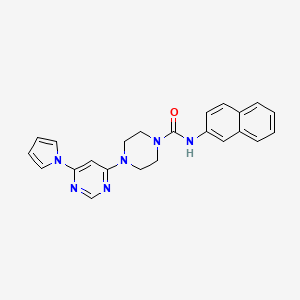

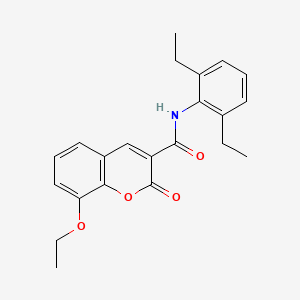

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperazine-1-carboxamide derivatives often involves multi-step organic reactions, including nucleophilic substitution and amidation processes. While specific synthesis routes for this compound were not directly identified, the methodologies employed for similar compounds involve starting from pyrimidinyl or pyrrolyl halides followed by coupling with naphthyl piperazine under conditions facilitating amide bond formation. These steps are critical for constructing the piperazine-1-carboxamide core, as seen in the synthesis of related compounds (Shim et al., 2002).

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

Molecular Interaction Analysis of Antagonists with CB1 Cannabinoid Receptor

An in-depth study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed its potent and selective antagonism towards the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, various conformers of the antagonist were identified, contributing to the understanding of its interaction with the receptor. This research provides insights into the steric binding interactions and proposes potential mechanisms for antagonist activity, offering a foundation for further exploration of cannabinoid receptor antagonists (Shim et al., 2002).

Radiopharmaceutical Development

Synthesis of Potential PET Agents for IRAK4 Enzyme Imaging

A study focused on synthesizing N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ([11C]9) as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation. The research achieved high radiochemical yields and specific activity, showcasing the potential of this compound in neuroimaging applications (Wang et al., 2018).

Anticonvulsant Activity Evaluation

Novel Anticonvulsant Agents Derived from Naphthalen-2-yl Acetate

Research on novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives highlighted their potential as anticonvulsant agents. The synthesized compounds demonstrated significant effects in delaying strychnine-induced seizures in vivo, suggesting their utility in treating convulsive disorders (Ghareb et al., 2017).

Anti-Inflammatory and Analgesic Agents

Development of Benzodifuranyl and Thiazolopyrimidines as Anti-Inflammatory Agents

A study synthesized novel derivatives of benzodifuranyl and thiazolopyrimidines, showing promising results as anti-inflammatory and analgesic agents. The compounds exhibited significant COX-1/COX-2 inhibition, along with analgesic and anti-inflammatory activities, providing a new avenue for therapeutic development (Abu‐Hashem et al., 2020).

Rho Kinase Inhibition for CNS Disorders

Facile Synthesis of Rho Kinase Inhibitor for CNS Disorders

Research established a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for treating central nervous system disorders. The study optimized reaction conditions to achieve high yield and purity, contributing to the drug's development for clinical applications (Wei et al., 2016).

Eigenschaften

IUPAC Name |

N-naphthalen-2-yl-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O/c30-23(26-20-8-7-18-5-1-2-6-19(18)15-20)29-13-11-28(12-14-29)22-16-21(24-17-25-22)27-9-3-4-10-27/h1-10,15-17H,11-14H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINXIZBACYNPAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)NC4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)

![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)

![2-(4-Butoxyphenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2498225.png)

![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)